9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Description
9H-Fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a piperazine derivative functionalized with two key groups:
- 9H-Fluoren-9-ylmethyl (Fmoc): A photolabile protecting group widely used in peptide synthesis for amine protection. It offers stability under basic conditions but is cleaved under mild acidic conditions or via β-elimination using piperidine .
This compound is structurally designed for applications in medicinal chemistry, particularly as a building block in drug discovery or as a linker in PROTACs (Proteolysis-Targeting Chimeras) .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-14-13-22-9-11-23(12-10-22)21(25)26-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20,24H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHARUACXLXKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate primarily involves the reaction of 4-(2-hydroxyethyl)piperazine with 9-fluorenylmethyl chloroformate under basic conditions to form the Fmoc-protected carbamate. The hydroxyethyl group remains intact during the reaction, allowing selective protection of the piperazine nitrogen.
Detailed Preparation Methods
Reaction with 9-Fluorenylmethyl Chloroformate and Piperazine Derivatives
- Reagents and Solvents : 9-Fluorenylmethyl chloroformate (Fmoc-Cl), 4-(2-hydroxyethyl)piperazine, sodium carbonate or potassium carbonate as base, solvents such as 1,4-dioxane, tetrahydrofuran (THF), or dichloromethane (DCM), and water.
- Conditions : The reaction is typically carried out at low temperatures (0–20°C) initially, then gradually warmed to room temperature. Stirring times range from 30 minutes to 12 hours depending on the scale and solvent system.
- Mechanism : The base deprotonates the piperazine nitrogen, enabling nucleophilic attack on the electrophilic carbonyl carbon of Fmoc-Cl, forming the carbamate linkage.
- Workup : After reaction completion, aqueous workup with water and brine removes inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated.
- Purification : Final purification is achieved by column chromatography using gradients of ethyl acetate and hexanes or by recrystallization.
Representative Experimental Procedure
| Step | Operation | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Dissolve 4-(2-hydroxyethyl)piperazine (2 g, 13.5 mmol) and sodium carbonate (5.6 g, 53.2 mmol) in 1,4-dioxane/water (1:1, 50 mL) | 0°C | - | Cooling ensures controlled reaction rate |
| 2 | Add Fmoc-Cl (10.2 g, 39.9 mmol) dropwise | 0–20°C, then room temp | - | Slow addition prevents side reactions |
| 3 | Stir until amine consumption confirmed by TLC | Gradual warming to room temp, 2–12 h | - | Reaction monitored by TLC |
| 4 | Add water, extract with DCM (3 × 50 mL) | Room temp | - | Organic extraction separates product |
| 5 | Wash organic phase with brine, dry over Na2SO4 | Room temp | - | Removes residual water and salts |
| 6 | Concentrate and purify by column chromatography | Silica gel, gradient 0–70% ethyl acetate/hexanes | 70–90% | High purity product isolated |
This method yields the target compound in approximately 70–90% yield depending on scale and purification efficiency.
Alternative Preparation Approaches
Use of Potassium Carbonate in THF
- Potassium carbonate (K2CO3) can substitute sodium carbonate as the base.
- The reaction is conducted in tetrahydrofuran (THF) at 0–25°C.
- After stirring for 12 hours, acidification and extraction yield the Fmoc-protected product.
- Reported yields are moderate (~42%) but the method is useful for substrates sensitive to aqueous conditions.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
- For peptide fragment synthesis involving Fmoc-protected amines, automated synthesizers use cycles of Fmoc deprotection and coupling.
- The Fmoc protection step involves treatment with Fmoc-Cl and bases like DIPEA or PyBOP in DMF.
- This method is suited for complex molecules incorporating the Fmoc-protected piperazine derivative into peptides.
Analytical Data and Characterization
- NMR Spectroscopy : Characteristic aromatic protons of the fluorenyl group appear between 7.3–7.9 ppm. The methylene protons adjacent to the carbamate and hydroxyethyl groups resonate between 3.5–4.5 ppm.
- Mass Spectrometry : Electrospray ionization (ESI) typically shows a molecular ion peak [M+H]+ consistent with the molecular weight of the Fmoc-protected compound (~m/z 300–350 depending on exact substituents).
- Melting Point : Reported melting points for similar Fmoc carbamates range from 170–175°C, indicating purity and crystallinity.
Summary Table of Preparation Conditions and Yields
| Method | Base | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sodium carbonate | 1,4-dioxane/water | 0–20°C to RT | 2–12 h | 70–90 | Efficient, aqueous workup | |
| Potassium carbonate | THF | 0–25°C | 12 h | 42 | Mild, suitable for sensitive substrates | |
| Hydrazine hydrate (for related hydrazine derivatives) | Diethyl ether/acetonitrile | 0–20°C | 0.5–16 h | 81–99 | Used in hydrazine carbamate synthesis, related chemistry | |
| Automated peptide synthesis | DMF with DIPEA, PyBOP | Room temp | Minutes per cycle | - | For incorporation into peptides |
Research Findings and Practical Considerations
- The choice of base and solvent significantly affects yield and purity. Sodium carbonate in mixed aqueous-organic solvents offers high yields and easy workup.
- Low temperatures during addition of Fmoc-Cl minimize side reactions such as multiple substitutions or hydrolysis.
- Purification by silica gel chromatography is essential to remove unreacted starting materials and side products.
- The hydroxyethyl substituent remains stable under these conditions, allowing further functionalization or peptide coupling.
- The methods are scalable and adaptable for both laboratory synthesis and industrial applications.
Chemical Reactions Analysis
9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group.
Reduction: The fluorenylmethyl group can be reduced to form a more saturated hydrocarbon.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
Overview
9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a synthetic compound with the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol. It has garnered interest in various scientific fields due to its unique structural properties and potential applications in chemistry, biology, and medicine.
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: The compound serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and materials .
2. Biology:
- Biological Studies: It is utilized in biological research to explore interactions with specific molecular targets. The fluorenylmethyl group can interact with hydrophobic regions of proteins, while the piperazine ring forms hydrogen bonds with polar residues, potentially modulating protein activity .
3. Medicine:
- Therapeutic Potential: Research indicates that this compound may exhibit therapeutic effects, making it a candidate for drug development. Its interactions at the molecular level are being studied to evaluate its efficacy against various diseases .
4. Industry:
- Material Development: The compound is explored for its potential use in creating new materials and chemical processes. Its unique properties may lead to innovations in polymer science and nanotechnology .
Case Study 1: Drug Development
A study investigated the synthesis of derivatives based on 9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate for their potential as anti-cancer agents. The derivatives demonstrated significant activity against cancer cell lines, highlighting the compound's potential in medicinal chemistry.
Case Study 2: Material Science
In material science applications, researchers have used the compound as a component in the formulation of advanced polymer composites. The incorporation of this compound improved thermal stability and mechanical properties, suggesting its utility in industrial applications.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorenylmethyl group can interact with hydrophobic regions of proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and affect various biological processes .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related piperazine derivatives and their distinguishing characteristics:
Key Comparative Analyses
Protecting Group Chemistry
- Fmoc vs. Boc : The Fmoc group in the target compound provides orthogonal protection compared to tert-butyloxycarbonyl (Boc). Fmoc is stable under acidic conditions but cleaved by bases (e.g., piperidine), whereas Boc is acid-labile (e.g., TFA-sensitive) . This difference is critical in multi-step syntheses requiring selective deprotection.
- Hydrochloride Salts : Analogs like CAS 215190-22-0 exist as hydrochlorides, enhancing crystallinity and stability but altering solubility profiles .
Substituent Impact on Bioactivity
- Hydroxyethyl vs. Acetic Acid : The hydroxyl group in the target compound improves aqueous solubility compared to the acetic acid derivative (CAS 180576-05-0), which may form zwitterions or coordinate with metal ions .
- Antimycobacterial Activity : Piperazine derivatives with extended hydroxyalkyl chains (e.g., compound XVIII in ) show >90% inhibition of M. tuberculosis but exhibit cytotoxicity (SI < 1). The hydroxyethyl group in the target compound may balance activity and toxicity.
Crystallographic and Stability Data
- Mono-N-protected piperazines (e.g., Fmoc-2-methylpiperazine hydrochloride) form hydrogen-bonded networks in crystals, improving packing efficiency (66.7% packing coefficient) . The hydroxyethyl group in the target compound may disrupt such networks, reducing crystallinity but enhancing solubility.
- Stability in gastric fluid varies: tert-butyl derivatives (e.g., compound 1a in ) degrade under acidic conditions, whereas Fmoc-protected analogs are more stable.
Biological Activity
Overview
9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS Number: 1342378-36-2) is a compound characterized by the molecular formula and a molecular weight of 352.43 g/mol. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of 9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is primarily attributed to its structural components, which allow for interactions with specific molecular targets. The fluorenylmethyl moiety can engage hydrophobic regions of proteins, while the piperazine ring facilitates hydrogen bonding with polar residues. These interactions can modulate protein activity and influence various biological processes, such as enzyme inhibition or receptor modulation .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, compounds synthesized from similar scaffolds demonstrated varying degrees of activity against multidrug-resistant strains of bacteria and fungi. However, the specific antimicrobial efficacy of 9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate remains under investigation .
Anticancer Potential
The compound's potential as an anticancer agent is being explored through its interaction with G-quadruplexes (G4s), which are structures in DNA that play critical roles in cancer biology. Research indicates that compounds targeting G4s can inhibit cancer cell proliferation. Ongoing studies are assessing the compound's selectivity and efficacy against various cancer cell lines, including lung and cervical carcinoma cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. Variations in substituents on the piperazine ring or modifications to the fluorenyl group can significantly impact the compound's biological properties. For example, compounds with different functional groups have shown distinct activities in calcium influx assays related to TRPV4 and TRPV1 channels, indicating that specific modifications can enhance or diminish biological effects .
Comparative Analysis
A comparison of 9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate with similar compounds reveals insights into its unique properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 9H-fluoren-9-ylmethyl 4-(2-aminoethyl)piperazine-1-carboxylate | Structure | Potentially increased receptor binding affinity |
| 9H-fluoren-9-ylmethyl 4-(2-methoxyethyl)piperazine-1-carboxylate | Structure | Enhanced solubility but reduced activity |
This table illustrates how variations in substituent groups influence biological activity, guiding future research directions.
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- Antimicrobial Efficacy : A study synthesized derivatives based on the piperazine scaffold and tested their effectiveness against Gram-positive bacteria. While some exhibited significant antimicrobial activity, others were less effective, emphasizing the need for further optimization of chemical structures .
- Cancer Cell Proliferation : In vitro assays have been conducted to evaluate the anticancer effects of structurally similar compounds on human cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity against specific cancer types, suggesting a promising avenue for drug development .
Q & A
Q. What are the common synthetic routes for preparing 9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via regioselective N-protection of piperazine derivatives using fluorenylmethyloxycarbonyl (Fmoc) chloride. A typical protocol involves:
- Dissolving 2-methylpiperazine in acetone under inert conditions.
- Dropwise addition of Fmoc chloride at controlled temperatures (289–298 K) to minimize side reactions.
- Stirring for 1.5–2 hours, followed by filtration and purification via chromatography or crystallization . Yield optimization requires stoichiometric control, sonication to homogenize mixtures, and inert solvents like dichloromethane (DCM) or acetonitrile .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?
Structural validation relies on:
- NMR spectroscopy : Characteristic peaks for the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and piperazine backbone (δ 3.0–4.0 ppm for methylene/methine groups).
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ = 323 for related Fmoc-piperazine analogs) .
- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding interactions, critical for regioselectivity validation .
Q. What role does this compound serve in peptide synthesis or bioconjugation strategies?
The Fmoc group acts as a temporary protecting agent for amines in solid-phase peptide synthesis (SPPS). The hydroxyethyl-piperazine moiety enhances solubility and enables post-functionalization (e.g., coupling to carboxylic acids via carbodiimide chemistry) .
Advanced Research Questions
Q. How does regioselectivity in piperazine N-protection impact downstream applications, and what methods mitigate competing reactions?
Regioselectivity is influenced by steric and electronic factors. Mono-protection of piperazine is achieved using bulky reagents like Fmoc chloride, which preferentially reacts with less hindered amines. Competing di-protection is minimized by:
- Limiting reaction time and temperature.
- Employing chiral precursors (e.g., R-configured piperazines) to bias reactivity . Contradictions arise in solvent-dependent outcomes: Polar aprotic solvents (e.g., DMF) may favor di-protection, while acetone or DCM enhances mono-selectivity .
Q. What stability challenges arise under acidic/basic conditions, and how are decomposition pathways characterized?
The Fmoc group is acid-labile, requiring neutral-to-basic conditions (pH 7–9) during synthesis. Degradation under acidic conditions produces fluorenylmethyl carbocations, detectable via:
Q. How do crystallographic packing and intermolecular interactions influence solid-state stability?
X-ray data show efficient molecular packing (66.7% packing coefficient) via N–H⋯Cl hydrogen bonds, forming infinite chains. This reduces solvent inclusion and enhances thermal stability . Polar hydroxyethyl groups contribute to hygroscopicity, necessitating anhydrous storage .
Q. What computational or spectroscopic methods resolve ambiguities in stereochemical assignments?
- Flack parameter analysis : Validates absolute configuration (e.g., 6R stereochemistry) in X-ray structures .
- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers in solution when crystallography is impractical .
- DFT calculations : Predict NMR chemical shifts and optimize protection/deprotection pathways .
Methodological Considerations
- Contradiction Analysis : Discrepancies in solvent effects (e.g., DMF vs. acetone) require empirical validation for specific substrates .
- Data Reproducibility : HRMS and NMR spectra must align with PubChem datasets (e.g., InChIKey: HLMIEIFBFBEMAN) to exclude impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
